6-Ethoxy-3-phenyl-6H-1,2-oxazine

Catalog No.
S1496617
CAS No.
165554-70-1
M.F
C12H13NO2
M. Wt
203.24 g/mol
Availability
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6-Ethoxy-3-phenyl-6H-1,2-oxazine

CAS Number

165554-70-1

Product Name

6-Ethoxy-3-phenyl-6H-1,2-oxazine

IUPAC Name

6-ethoxy-3-phenyl-6H-oxazine

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C12H13NO2/c1-2-14-12-9-8-11(13-15-12)10-6-4-3-5-7-10/h3-9,12H,2H2,1H3

InChI Key

SPUCSHYJLIWXBM-UHFFFAOYSA-N

SMILES

CCOC1C=CC(=NO1)C2=CC=CC=C2

Synonyms

6H-1,2-Oxazine,6-ethoxy-3-phenyl-(9CI)

Canonical SMILES

CCOC1C=CC(=NO1)C2=CC=CC=C2

6-Ethoxy-3-phenyl-6H-1,2-oxazine is a heterocyclic compound characterized by a six-membered ring containing one nitrogen and one oxygen atom. Its molecular formula is C11H13NOC_{11}H_{13}NO, and it features an ethoxy group and a phenyl group attached to the oxazine ring. This compound belongs to the broader class of oxazines, which are known for their diverse biological activities and potential applications in pharmaceuticals and materials science.

The chemical behavior of 6-ethoxy-3-phenyl-6H-1,2-oxazine includes various reactions typical of oxazine derivatives:

  • Electrophilic Aromatic Substitution: The phenyl group can undergo electrophilic substitution reactions, allowing for the introduction of various substituents on the aromatic ring.
  • Nucleophilic Reactions: The nitrogen atom in the oxazine ring can participate in nucleophilic attacks, making it reactive towards electrophiles.
  • Cyclization Reactions: It can undergo cyclization with different reagents, leading to the formation of more complex heterocycles .

6-Ethoxy-3-phenyl-6H-1,2-oxazine exhibits notable biological activities, including:

  • Antimicrobial Properties: Some derivatives of oxazines have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Certain studies suggest that oxazine derivatives may inhibit cancer cell proliferation, although specific data on 6-ethoxy-3-phenyl-6H-1,2-oxazine is limited .

These activities are attributed to the structural features of the oxazine ring, which can interact with biological targets.

Several methods have been developed for synthesizing 6-ethoxy-3-phenyl-6H-1,2-oxazine:

  • Cyclization of Ketones with Hydroxylamine: A common approach involves reacting ketones with hydroxylamine hydrochloride in the presence of sodium acetate to form oxazines .
  • Bromination Reactions: Bromination of related oxazines can yield derivatives that can be further modified to obtain 6-ethoxy-3-phenyl variants .
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields for various substituted oxazines .

The applications of 6-ethoxy-3-phenyl-6H-1,2-oxazine span multiple fields:

  • Pharmaceuticals: Its potential antimicrobial and anticancer properties make it a candidate for drug development.
  • Material Science: The compound may be used in the formulation of polymers or coatings due to its unique chemical structure.
  • Agricultural Chemicals: Oxazine derivatives are being explored for use as agrochemicals due to their biological activity against pests and pathogens .

Research into the interactions of 6-ethoxy-3-phenyl-6H-1,2-oxazine with biological systems is ongoing. Preliminary studies indicate that its interactions may involve:

  • Enzyme Inhibition: Potential inhibition of specific enzymes related to disease processes.
  • Receptor Binding: Possible binding to cellular receptors that mediate physiological responses.

Further studies are required to elucidate these interactions fully and their implications for therapeutic applications .

Several compounds share structural similarities with 6-ethoxy-3-phenyl-6H-1,2-oxazine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
3-Amino-6-methyl-6H-1,2-oxazineContains an amino groupEnhanced solubility
4-(Trifluoromethyl)-3-(phenyl)-6H-1,2-oxazineTrifluoromethyl group impacts reactivityIncreased lipophilicity
3-(Acryloyl)-6H-1,2-oxazineContains an acryloyl moietyUseful in polymerization reactions

These compounds are unique in their substituents and resultant properties, influencing their reactivity and biological activity compared to 6-ethoxy-3-phenyl variants.

XLogP3

2.5

Dates

Modify: 2023-07-17

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